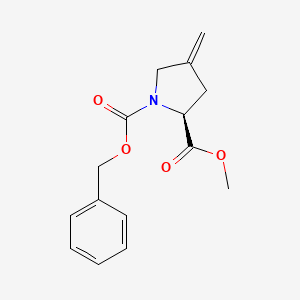

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Overview

Description

The compound "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" appears to be closely related to the class of compounds discussed in the provided papers, which are derivatives of pyrrolidine. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported using diastereoselective conjugate addition reactions. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid was achieved with high diastereomeric and enantiomeric excesses, indicating the potential for high stereocontrol in the synthesis of such compounds . The synthesis involved multiple steps, including the use of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, which suggests that similar methodologies could potentially be applied to the synthesis of "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of these compounds is crucial, as it can significantly influence their biological activity. The high diastereomeric and enantiomeric excesses achieved in the synthesis of related compounds suggest that the molecular structure of "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" could be well-defined and controlled .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives can be influenced by the presence of substituents on the ring. For example, the presence of a methylene group adjacent to a ketone, as in 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, allows for stereoselective reductions. The study of the reduction of this compound using sodium borohydride with selected metal chlorides provides insights into the stereochemical outcomes of such reactions, which could be relevant for the chemical reactions involving "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate" are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrrolidine derivatives typically have properties that are influenced by their stereochemistry and the nature of their substituents. The presence of benzyl and methylene groups can affect the compound's solubility, stability, and reactivity, which are important considerations in the development of pharmaceutical agents .

Scientific Research Applications

-

Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate

-

Synthesis, Crystal Structure, and a DFT Study of Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- Application: This compound is a significant intermediate of 1H-indazole derivatives. These derivatives have been reported to have various biological activities and are used in medicine, pesticides, functional materials, and chemical engineering .

- Method: The compound was synthesized through two substitution reactions. The structure was corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .

- Results: The structure was successfully synthesized and characterized, providing a basis for further exploration of 1H-indazole derivatives .

Safety And Hazards

properties

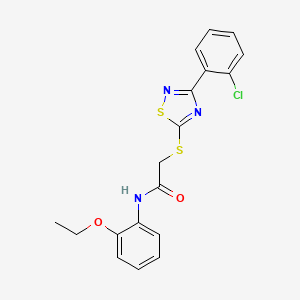

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-11-8-13(14(17)19-2)16(9-11)15(18)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWGPICRKIRWAG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)

![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)